![molecular formula C23H31NO6 B150507 Protostemonine CAS No. 27495-40-5](/img/structure/B150507.png)
Protostemonine
Overview
Description
Protostemonine is an active alkaloid extracted from Stemonae Radix . It has been found to have anti-inflammatory effects on asthma, acute lung injury caused by Gram-negative bacteria, and acute liver failure .
Synthesis Analysis
Protostemonine is part of a unique class of natural products known from the three genera Stemona, Stichoneuron, and Croomia of the monocotyledonous family Stemonaceae . They are characterized by a central pyrroloazepine core usually linked with two butyrolactone rings . The diversity of these compounds is created by the formation of additional C – C linkages and oxygen bridges together with ring cleavages and eliminations of the lactone rings .Molecular Structure Analysis
The molecular formula of Protostemonine is C23H31NO6 . It is characterized by a central pyrroloazepine core usually linked with two butyrolactone rings . The absolute configurations of Stemona, Securinega, and Cephalotaxus alkaloids are usually determined using NOESY, biogenic synthesis, and data comparison methods during structural analysis .Chemical Reactions Analysis
Protostemonine has been found to inhibit lipopolysaccharide (LPS)-induced macrophage activation in vitro and LPS-induced acute lung injury in mice . It significantly inhibited LPS-induced phosphorylation of MAPKs and AKT, iNOS expression, and NO production in the macrophages .Physical And Chemical Properties Analysis
Protostemonine is a white crystalline powder, soluble in methanol, ethanol, DMSO, and other organic solvents . Its molecular formula is C23H31NO6, with an average mass of 417.495 Da .Scientific Research Applications
Anti-Inflammatory Applications
Protostemonine is known for its anti-inflammatory properties. It has been shown to effectively attenuate lipopolysaccharide-induced acute lung injury and acute liver failure. This compound, extracted from the roots of Stemona sessilifolia , is used in traditional Chinese medicine and has been reported to inhibit inflammatory responses in various models .
Asthma Treatment
Research suggests that Protostemonine may alleviate asthmatic inflammation. It attenuates alternatively activated macrophage and DRA-induced airway inflammation, which are key factors in asthma pathogenesis .
Pneumonia Therapy
Protostemonine exhibits anti-inflammatory effects and has been found to alleviate pneumonia induced by heat-killed methicillin-resistant Staphylococcus aureus (HKMRSA), suggesting its potential as a therapeutic agent in treating bacterial pneumonia .
Biochemical Transformations
Protostemonine can undergo various transformations into compounds with different structures, such as stemofolines with a cage-type structure or pyridoazepines characterized by a six-membered piperidine ring. These transformations are significant for chemotaxonomic studies and may have implications for the antitussive activity of Stemona alkaloids .
Cell Studies
In biochemistry research, Protostemonine is used in cell studies to explore its effects on cellular mechanisms. For example, RAW264.7 cells have been used to study the inhibitory effects of Protostemonine on inflammatory responses .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(5Z)-4-methoxy-3-methyl-5-[(1S,2R,3S,6R,11S)-3-methyl-11-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-5-oxa-10-azatricyclo[8.3.0.02,6]tridecan-4-ylidene]furan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO6/c1-11-10-17(29-22(11)25)14-7-8-15-18-12(2)20(28-16(18)6-5-9-24(14)15)21-19(27-4)13(3)23(26)30-21/h11-12,14-18H,5-10H2,1-4H3/b21-20-/t11-,12-,14-,15-,16+,17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGNFRYDHRYXNL-ROHJGGRPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC1=O)C2CCC3N2CCCC4C3C(C(=C5C(=C(C(=O)O5)C)OC)O4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](OC1=O)[C@@H]2CC[C@@H]3N2CCC[C@@H]4[C@@H]3[C@@H](/C(=C/5\C(=C(C(=O)O5)C)OC)/O4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649501 | |
Record name | (5Z)-4-Methoxy-3-methyl-5-{(3aR,10aS,10bR)-1-methyl-8-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]decahydro-2H-furo[3,2-c]pyrrolo[1,2-a]azepin-2-ylidene}furan-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Protostemonine | |
CAS RN |
27495-40-5 | |
Record name | (5Z)-4-Methoxy-3-methyl-5-{(3aR,10aS,10bR)-1-methyl-8-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]decahydro-2H-furo[3,2-c]pyrrolo[1,2-a]azepin-2-ylidene}furan-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While the precise molecular target of protostemonine is not fully elucidated in the provided research, several studies highlight its biological effects. For instance, protostemonine has demonstrated anti-inflammatory properties by attenuating lipopolysaccharide (LPS)-induced acute lung injury in mice [] and LPS/GalN-induced acute liver failure in rats []. It also exhibits efficacy against heat-killed methicillin-resistant Staphylococcus aureus-induced acute lung injury through modulation of MAPK and NF-κB signaling pathways []. Furthermore, protostemonine can attenuate alternatively activated macrophages and dust mite allergen-induced asthmatic inflammation []. Further research is needed to identify the specific molecular targets responsible for these observed effects.
ANone:
- Spectroscopic data: The structure of protostemonine has been confirmed through various spectroscopic methods including X-ray crystallography [, ]. It features a pentacyclic framework containing a totally substituted butenolide and a pyrrole ring [].
ANone: Several analytical techniques have been employed for the characterization and quantification of protostemonine. These include:
- High-Performance Liquid Chromatography (HPLC): This method, coupled with various detectors like diode array (DAD) [, ] and evaporative light scattering detectors (ELSD) [], has been widely used for protostemonine quantification in Stemona species.
- High-Performance Thin-Layer Chromatography (HPTLC): This technique allows for fingerprint analysis of Stemona sessilifolia with protostemonine as a reference [].
- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique has been used to study the pharmacokinetics and metabolism profiles of protostemonine in rats [].
A: Studies in rats have revealed that protostemonine exhibits a two-compartment pharmacokinetic model, indicating rapid absorption and elimination []. Further investigations using LC-MS have provided insights into its metabolism profiles [].
A: In vitro studies have shown that protostemonine has minimal cytotoxicity against the neuroblastoma cancer cell line SK-N-SH []. In vivo, protostemonine has demonstrated promising anti-inflammatory effects in mouse models of acute lung injury [, ] and acute liver failure in rats []. It has also shown potential in attenuating asthmatic inflammation in a mouse model [].
ANone: Several studies have focused on establishing quality control standards for Stemona species, the primary source of protostemonine. These standards encompass various aspects including:
- Microscopic identification of plant materials [, ].
- Thin-layer chromatography (TLC) identification of alkaloids [, ].
- HPLC quantification of protostemonine content [, , , ].
A: Protostemonine research has progressed significantly since its initial isolation and structural determination [, , ]. Key milestones include:
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